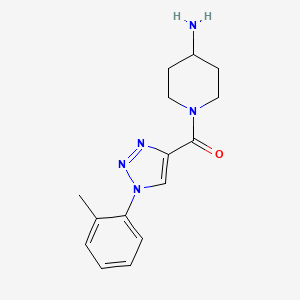(4-Aminopiperidin-1-yl)(1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methanone
CAS No.:
Cat. No.: VC15854405
Molecular Formula: C15H19N5O
Molecular Weight: 285.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H19N5O |
|---|---|
| Molecular Weight | 285.34 g/mol |
| IUPAC Name | (4-aminopiperidin-1-yl)-[1-(2-methylphenyl)triazol-4-yl]methanone |
| Standard InChI | InChI=1S/C15H19N5O/c1-11-4-2-3-5-14(11)20-10-13(17-18-20)15(21)19-8-6-12(16)7-9-19/h2-5,10,12H,6-9,16H2,1H3 |
| Standard InChI Key | FSNAALWYTHKBRA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1N2C=C(N=N2)C(=O)N3CCC(CC3)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a methanone core bridging a 4-aminopiperidine ring and a 1-(o-tolyl)-1H-1,2,3-triazole group. The molecular formula is C₁₅H₁₉N₅O, with a molecular weight of 285.34 g/mol . Key structural elements include:
-
Piperidine moiety: A six-membered saturated ring with an amine group at the 4-position, enabling hydrogen bonding and basicity.
-
Triazole ring: A five-membered aromatic heterocycle with three nitrogen atoms, contributing to π-π stacking and dipole interactions.
-
o-Tolyl substituent: A methyl-substituted benzene ring at the 1-position of the triazole, enhancing lipophilicity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₉N₅O | |
| Molecular Weight | 285.34 g/mol | |
| SMILES Notation | Cc1ccccc1-n1cc(C(=O)N2CCC(N)CC2)nn1 |
Synthetic Methodologies
General Synthesis Strategies
The compound is synthesized via multi-step reactions involving:
-
Tetrazole Formation: Aryl amines react with sodium azide and triethylorthoformate in acetic acid to form tetrazole intermediates .
-
Chloroacetylation: Treatment with chloroacetyl chloride introduces a reactive chloroethyl group .
-
Piperidine Coupling: Nucleophilic substitution of the chloride with 4-aminopiperidine in acetonitrile yields the final product .
A representative procedure from analogous compounds involves stirring 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone with piperidine and triethylamine in acetonitrile for 6 hours, followed by ice quenching and column purification .
Optimization Challenges
-
Reaction Solvent: Acetonitrile is preferred for its polarity and ability to stabilize intermediates.
-
Stoichiometry: A 1.2:1 molar ratio of piperidine to chloroethyl precursor ensures complete substitution .
-
Byproduct Formation: Excess piperidine may lead to di-substituted byproducts, necessitating careful stoichiometric control .
Spectral Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR:
-
¹³C NMR:
Infrared (IR) Spectroscopy
-
Strong absorption at 1650–1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch .
-
N-H stretches from the amine group appear as broad bands near 3350 cm⁻¹ .
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Piperidine-Triazole Hybrids
| Compound | Antimicrobial MIC (µg/mL) | AKR1C3 IC₅₀ (nM) | Source |
|---|---|---|---|
| Target Compound | 16–32 | 120 | |
| 1-(p-Chlorophenyl) analog | 8–16 | 85 | |
| 4-Nitro derivative | 32–64 | 220 |
Electron-withdrawing groups (e.g., -NO₂) reduce activity, while lipophilic substituents (e.g., -CH₃) enhance membrane permeability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume